molecular formula C15H21NO4S2 B2845652 8-((4-Methoxy-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351661-04-5

8-((4-Methoxy-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

Cat. No.: B2845652
CAS No.: 1351661-04-5
M. Wt: 343.46
InChI Key: XLDTWYFFKIHUHM-UHFFFAOYSA-N
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Description

8-((4-Methoxy-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a combination of sulfur, oxygen, and nitrogen atoms within its framework, making it a subject of interest in various fields of chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-Methoxy-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and cost-effectiveness. Techniques such as catalytic hydrogenation, oxidation, and Bucherer–Bergs reactions are employed to streamline the process and ensure scalability .

Chemical Reactions Analysis

Types of Reactions

8-((4-Methoxy-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride.

    Bases: Pyridine, sodium hydride.

    Solvents: Methanol, dichloromethane.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation.

    Sulfides: Formed through reduction.

    Substituted Derivatives: Formed through nucleophilic substitution.

Mechanism of Action

The mechanism of action of 8-((4-Methoxy-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the spirocyclic structure provides stability and specificity . Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Properties

IUPAC Name

8-(4-methoxy-2-methylphenyl)sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S2/c1-12-11-13(19-2)3-4-14(12)22(17,18)16-7-5-15(6-8-16)20-9-10-21-15/h3-4,11H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDTWYFFKIHUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)N2CCC3(CC2)OCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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